Imidazole, 2-methyl-5-nitro-1-(phenoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole, 2-methyl-5-nitro-1-(phenoxyethyl)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the nitro group and the phenoxyethyl substituent enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives typically involves the cyclization of amido-nitriles or the condensation of α-bromoketones with formamidine acetate .
Industrial Production Methods
Industrial production of imidazole derivatives often employs multi-step synthesis involving nitration and substitution reactions under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Imidazole, 2-methyl-5-nitro-1-(phenoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The phenoxyethyl group can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted imidazoles, and other functionalized heterocycles .
Scientific Research Applications
Imidazole, 2-methyl-5-nitro-1-(phenoxyethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazole, 2-methyl-5-nitro-1-(phenoxyethyl)- involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with DNA and proteins, leading to antimicrobial and anticancer effects . The phenoxyethyl group enhances its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole antibiotic used to treat anaerobic bacterial and protozoal infections.
Tinidazole: Another nitroimidazole with similar applications but different pharmacokinetic properties.
Benznidazole: Used in the treatment of Chagas disease, showcasing the versatility of nitroimidazole derivatives.
Uniqueness
Imidazole, 2-methyl-5-nitro-1-(phenoxyethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The combination of the nitro group and the phenoxyethyl group enhances its reactivity and potential therapeutic applications compared to other nitroimidazole derivatives .
Properties
CAS No. |
16156-92-6 |
---|---|
Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-methyl-5-nitro-1-(2-phenoxyethyl)imidazole |
InChI |
InChI=1S/C12H13N3O3/c1-10-13-9-12(15(16)17)14(10)7-8-18-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 |
InChI Key |
HGYKMJWNDXFZHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CCOC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.